molecular formula C28H23N3O3 B15022589 N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide

Cat. No.: B15022589
M. Wt: 449.5 g/mol
InChI Key: LMKPQXNRLFUWMK-UHFFFAOYSA-N
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Description

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a biphenyl group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl moiety can be introduced through Suzuki coupling reactions, where a boronic acid derivative of biphenyl reacts with a halogenated quinazolinone intermediate in the presence of a palladium catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a methoxy-substituted benzyl halide reacts with the quinazolinone intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting the ketone group to a hydroxyl group.

    Substitution: The biphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxylated quinazolinone derivatives.

    Substitution Products: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding sites, leading to the downregulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide
  • N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide
  • N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide

Comparison: The uniqueness of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide lies in the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs with different substituents (chlorine, fluorine, methyl), the methoxy group can enhance its ability to participate in hydrogen bonding and other non-covalent interactions, potentially leading to higher binding affinity and specificity for its molecular targets.

Properties

Molecular Formula

C28H23N3O3

Molecular Weight

449.5 g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C28H23N3O3/c1-34-23-13-11-20(12-14-23)22-15-25-24(26(32)16-22)17-29-28(30-25)31-27(33)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-14,17,22H,15-16H2,1H3,(H,29,30,31,33)

InChI Key

LMKPQXNRLFUWMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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